molecular formula C12H19O4P B3058398 Diethyl ((benzyloxy)methyl)phosphonate CAS No. 89268-01-9

Diethyl ((benzyloxy)methyl)phosphonate

Cat. No.: B3058398
CAS No.: 89268-01-9
M. Wt: 258.25 g/mol
InChI Key: RSWAARAHUXRVGB-UHFFFAOYSA-N
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Description

Diethyl ((benzyloxy)methyl)phosphonate is an organophosphorus compound with the chemical formula C12H19O4P It is a phosphonate ester that contains a benzyloxy group attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl ((benzyloxy)methyl)phosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction uses Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . Another method involves the use of trichloroacetimidate and acetate coupling methods via C–O bond formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient catalytic systems. The use of microwave irradiation and visible-light illumination has been explored to enhance reaction rates and yields . Additionally, copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts have been employed for large-scale preparations .

Chemical Reactions Analysis

Types of Reactions

Diethyl ((benzyloxy)methyl)phosphonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phosphonates.

    Oxidation Reactions: Products include phosphonic acids and their derivatives.

    Reduction Reactions: Products include phosphine derivatives and reduced phosphonates.

Scientific Research Applications

Diethyl ((benzyloxy)methyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl ((benzyloxy)methyl)phosphonate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s phosphonate group can mimic the natural substrate of enzymes, leading to competitive inhibition . Additionally, its benzyloxy group can interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl ((benzyloxy)methyl)phosphonate is unique due to its benzyloxy group, which imparts distinct chemical properties and reactivity. This group enhances its solubility in organic solvents and its ability to participate in specific chemical reactions. Additionally, the presence of the benzyloxy group can influence the compound’s biological activity, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

diethoxyphosphorylmethoxymethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O4P/c1-3-15-17(13,16-4-2)11-14-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWAARAHUXRVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COCC1=CC=CC=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471818
Record name Phosphonic acid, [(phenylmethoxy)methyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89268-01-9
Record name Phosphonic acid, [(phenylmethoxy)methyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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